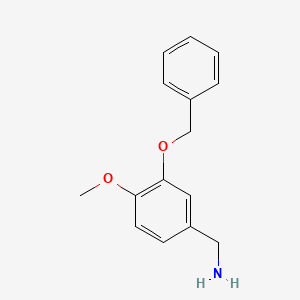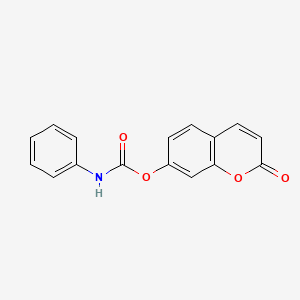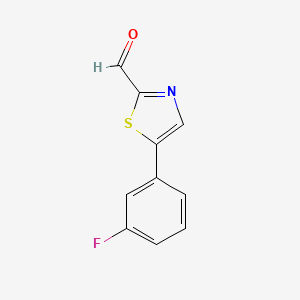
5-(3-Fluorophenyl)thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula C10H6FNOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms The compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, along with an aldehyde functional group at the 2-position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluorobenzaldehyde with thioamide in the presence of a base can lead to the formation of the desired thiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Fluorophenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)thiazole-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-(3-Fluorophenyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(3-Fluorophenyl)thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluorophenyl)thiazole-5-carbaldehyde: A positional isomer with the aldehyde group at the 5-position.
5-Phenylthiazole-2-carbaldehyde: Lacks the fluorine substituent on the phenyl ring.
5-(4-Fluorophenyl)thiazole-2-carbaldehyde: Similar structure but with the fluorine substituent at the 4-position of the phenyl ring.
Uniqueness
5-(3-Fluorophenyl)thiazole-2-carbaldehyde is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and the fluorophenyl group provides a distinct scaffold that can be exploited for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H6FNOS |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-6H |
Clé InChI |
KPKOWHXAXXIABV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CN=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)
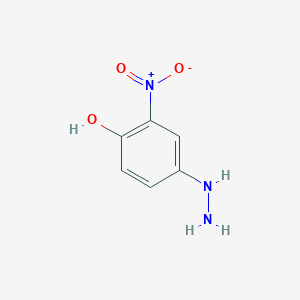

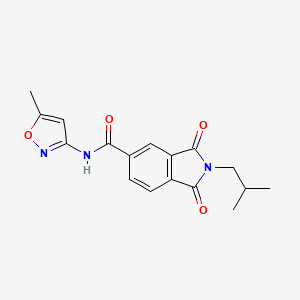
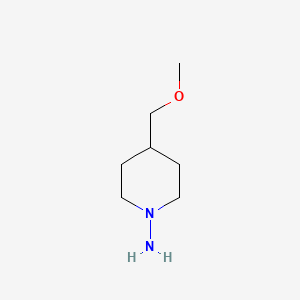
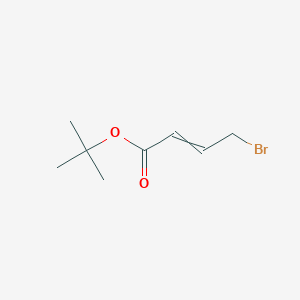
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)

![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)
